

A Comparative Guide to the Applications of Dinitrobenzaldehyde Isomers in Research and Development

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Compound of Interest

Compound Name: 2,6-Dinitrobenzaldehyde

Cat. No.: B1206409

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Dinitrobenzaldehyde isomers are versatile aromatic compounds characterized by a benzaldehyde core substituted with two nitro groups. The specific positioning of these electron-withdrawing groups (ortho, meta, para relative to the aldehyde) dictates the molecule's reactivity and, consequently, its applications. These isomers serve as crucial intermediates and reagents in a wide array of fields, from pharmaceutical synthesis to analytical chemistry. This guide provides a comparative analysis of the primary dinitrobenzaldehyde isomers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties of Key Dinitrobenzaldehyde Isomers

The physical and chemical properties of dinitrobenzaldehyde isomers are foundational to their application. The melting point, in particular, is a critical parameter for product purification and identification. A summary of these properties is presented below.

Property	2,4-Dinitrobenzaldehyde	2,6-Dinitrobenzaldehyde	3,5-Dinitrobenzaldehyde	2,5-Dinitrobenzaldehyde
CAS Number	528-75-6[1][2]	606-31-5	14193-18-1[3][4]	1198424-70-2[5]
Molecular Formula	C ₇ H ₄ N ₂ O ₅ [1]	C ₇ H ₄ N ₂ O ₅ [6]	C ₇ H ₄ N ₂ O ₅ [4]	C ₇ H ₄ N ₂ O ₅ [5]
Molecular Weight	196.12 g/mol [1][2]	196.12 g/mol [6]	196.12 g/mol [4]	196.12 g/mol [5]
Appearance	Yellow to light brown crystals[1]	Fine deep yellow crystals[6]	Tan solid[7]	Not specified
Melting Point	66-72°C[1][2][8][9]	Not specified	76-80°C (crude), 85-87°C (purified)[7]	Not specified
Boiling Point	190-210°C at 10-20 mmHg[1]	Not specified	Not specified	Not specified
Solubility	Freely soluble in alcohol, ether, benzene; slightly soluble in petroleum ether, water[1]	Not specified	Soluble in diglyme, benzene[7]	Not specified

Key Applications: A Comparative Overview

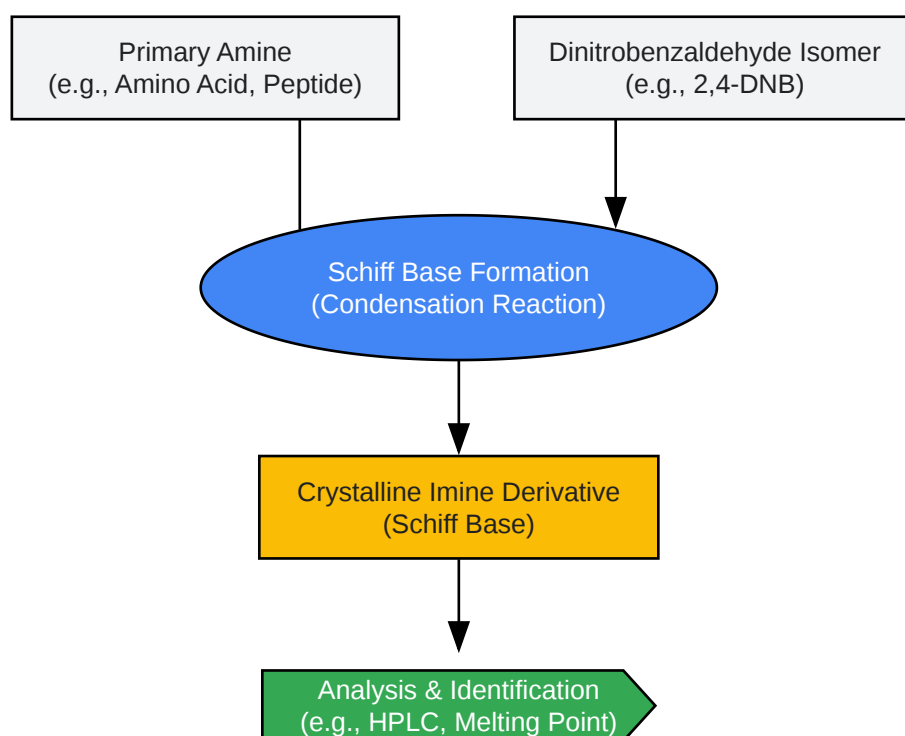
The utility of dinitrobenzaldehyde isomers is primarily centered on their roles as derivatization agents for analysis and as building blocks in organic synthesis.

Derivatization Agents in Analytical Chemistry

Dinitrobenzaldehyde isomers, particularly 2,4-dinitrobenzaldehyde, are valuable reagents for the identification and quantification of primary amines, amino acids, and other compounds with reactive functional groups.[1][8] The reaction between the aldehyde group and a primary amine

forms a Schiff base, a type of imine, which is often a distinctly colored and crystalline solid with a sharp melting point, facilitating identification.[1]

This application is analogous to the well-known use of 2,4-dinitrophenylhydrazine (DNPH) for the detection of aldehydes and ketones.[10] The choice of reagent often depends on the analyte and the analytical method, such as High-Performance Liquid Chromatography (HPLC) or capillary electrophoresis.[11][12][13]



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Workflow for amine derivatization using a dinitrobenzaldehyde isomer.

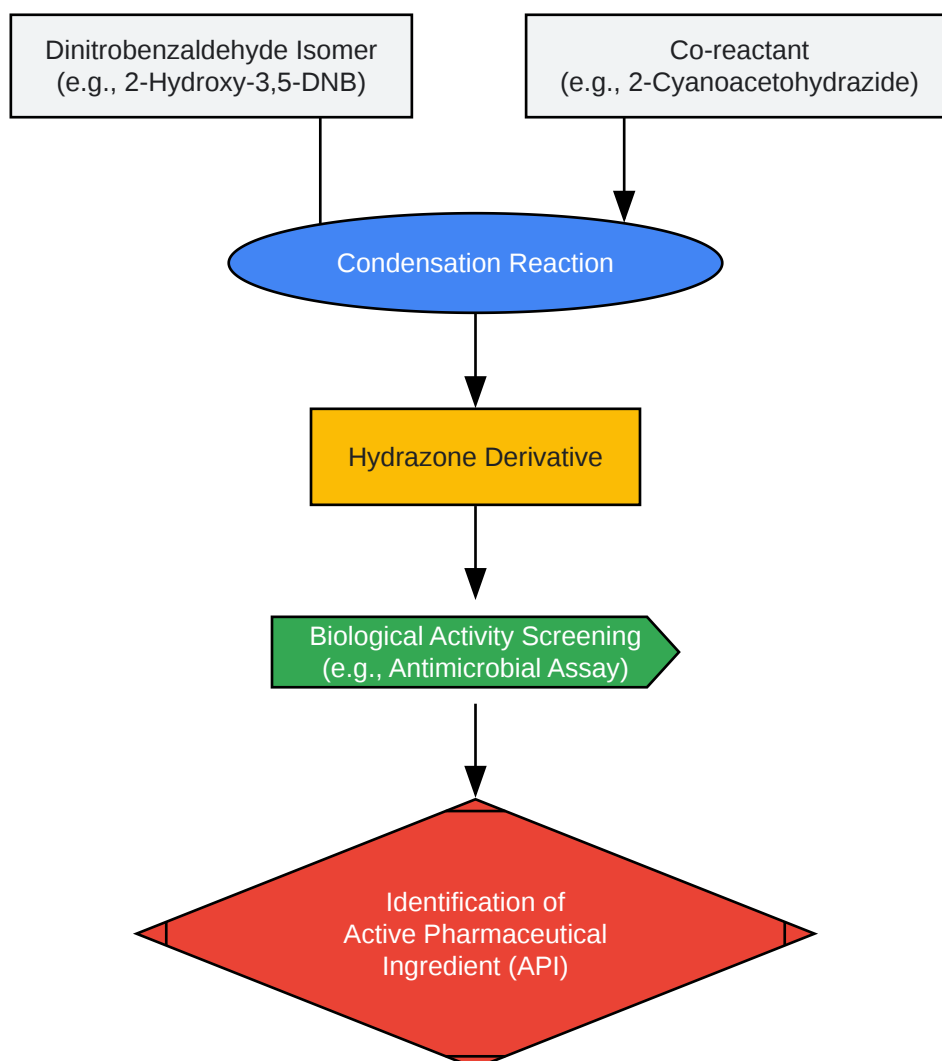
Intermediates in Pharmaceutical and Chemical Synthesis

Dinitrobenzaldehyde isomers are critical starting materials for synthesizing more complex molecules, especially heterocyclic compounds with potential biological activity.[14]

- 3,5-Dinitrobenzaldehyde: This isomer is a reagent used in the synthesis of substituted N-heterocycles that have demonstrated antibacterial activity.[3]

- 2,5-Dinitrobenzaldehyde: Its dual reactivity profile is exploited in the synthesis of various heterocyclic compounds, such as imidazoles and quinoxalines, which are core structures in many active pharmaceutical ingredients.[5] The aldehyde group is susceptible to nucleophilic addition, while the nitro groups can be selectively reduced to amines or participate in nucleophilic aromatic substitution.[5]
- 2-Hydroxy-3,5-dinitrobenzaldehyde: This isomer is specifically used to synthesize hydrazone derivatives. These derivatives have been investigated for their pharmacological profiles, including significant antimicrobial properties.[15][16]

The synthesis of these bioactive molecules often involves a condensation reaction, followed by further cyclization or modification steps.



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General workflow for synthesis and screening of bioactive compounds.

Comparative Performance in Antimicrobial Synthesis

While direct comparative studies across all isomers for a single application are rare, specific data exists for derivatives of 2-hydroxy-3,5-dinitrobenzaldehyde. A study involving the synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide and its subsequent derivatives showed notable antimicrobial activity.

Table 2: Antimicrobial Screening Data for a Hydrazone Derivative[16] (Data for a derivative synthesized from 2-hydroxy-3,5-dinitrobenzaldehyde)

Test Organism	Type	Zone of Inhibition (mm) for Derivative 6f*	Standard & Zone (mm)
E. coli	Gram-negative Bacteria	18 ± 0.8	Gentamicin (22 ± 0.4)
S. aureus	Gram-positive Bacteria	17 ± 0.4	Gentamicin (23 ± 0.7)
A. niger	Fungi	19 ± 0.3	Fluconazole (23 ± 0.8)
C. albicans	Fungi	18 ± 0.5	Fluconazole (24 ± 0.5)

*Derivative 6f is a complex product resulting from further reaction of the initial hydrazone with 3-nitrobenzaldehyde.

This data highlights the potential of using dinitrobenzaldehyde isomers as scaffolds for developing new therapeutic agents.[16]

Detailed Experimental Protocols

Accurate and reproducible experimental methods are critical for scientific research. Below are summarized protocols for the synthesis of key isomers and a representative application.

Protocol 1: Synthesis of 3,5-Dinitrobenzaldehyde[8]

- Reaction: Reduction of 3,5-dinitrobenzoyl chloride using lithium aluminum tri-tert-butoxyhydride.
- Materials: 3,5-dinitrobenzoyl chloride (0.4989 mole), dry diglyme (500 ml), lithium aluminum tri-tert-butoxyhydride (0.5512 mole).
- Procedure:
 - Equip a 3-L, three-necked, round-bottomed flask with a stirrer, dropping funnel (with N₂ inlet), and a Y-tube (with thermometer and N₂ outlet). Flame-dry the apparatus under a nitrogen stream.
 - Add 3,5-dinitrobenzoyl chloride and dry diglyme to the flask. Stir vigorously and cool the flask in a cooling bath to -78°C.
 - Prepare the reducing agent solution and transfer it to the dropping funnel under a nitrogen blanket.
 - Begin dropwise addition of the reducing agent once the flask contents reach -72°C, maintaining the temperature between -78°C and -68°C.
 - After addition is complete, stir the mixture at -78°C for an additional 30 minutes.
 - Pour the cold reaction mixture slowly into a beaker containing concentrated hydrochloric acid, saturated aqueous sodium chloride, and ice to precipitate the product.
 - Extract the product using benzene, wash the organic layer successively with acidified water and sodium hydrogen carbonate solution.
 - Dry the benzene layer over anhydrous sodium sulfate, treat with charcoal, and filter.
 - Concentrate the filtrate under reduced pressure to yield crude 3,5-dinitrobenzaldehyde.
- Yield: 60–63% of crude product.

Protocol 2: Synthesis of 2,4-Dinitrobenzaldehyde[9]

- Reaction: Condensation of p-nitrosodimethylaniline hydrochloride with 2,4-dinitrotoluene, followed by hydrolysis.
- Materials: p-nitrosodimethylaniline hydrochloride (1.8 moles), anhydrous sodium carbonate (100 g), 95% alcohol (1.5 L), 2,4-dinitrotoluene (1.6 moles).
- Procedure:
 - Prepare p-nitrosodimethylaniline from dimethylaniline and sodium nitrite in hydrochloric acid at $<8^{\circ}\text{C}$.
 - In a 5-L flask, heat the p-nitrosodimethylaniline, sodium carbonate, and alcohol to remove sodium chloride.
 - Add 2,4-dinitrotoluene to the filtrate, equip with a stirrer and reflux condenser, and heat on a steam bath with stirring for five hours.
 - Collect the resulting dark green solid (dinitrobenzylidene-p-aminodimethylaniline) on a Büchner funnel.
 - Hydrolyze the intermediate by boiling it with dilute sulfuric acid and passing steam through the mixture until the vapor is no longer acidic.
 - The crude 2,4-dinitrobenzaldehyde solidifies upon cooling. Filter, wash with water, and dry.
 - Purify the crude product by crystallization from naphtha (b.p. $90\text{--}110^{\circ}$).
- Yield: 24–32% of purified product.

Protocol 3: Synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide[17]

- Reaction: Condensation of 2-hydroxy-3,5-dinitrobenzaldehyde with 2-cyanoacetohydrazide.
- Materials: 2-hydroxy-3,5-dinitrobenzaldehyde (1 mmol), ethanol, acetic acid (1 drop), 2-cyanoacetohydrazide (1 mmol).
- Procedure:

- Dissolve 2-hydroxy-3,5-dinitrobenzaldehyde (0.212 g) in ethanol in a flask.
- Add one drop of acetic acid and stir the solution for 30 minutes.
- To this mixture, add 2-cyanoacetohydrazide (0.1 g) and continue stirring at room temperature.
- The yellow product precipitates from the solution.
- Collect the product and recrystallize using ethanol.
- Yield: 88%.

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